
Ethyl 5-hydroxy-3-oxodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-hydroxy-3-oxodecanoate is an organic compound with the molecular formula C12H22O4. It is an ester derivative of 5-hydroxy-3-oxodecanoic acid. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-3-oxodecanoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-3-oxodecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the oxidation of the corresponding bisenolates with molecular oxygen. This method is noted for its simplicity and efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-hydroxy-3-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-3-decanoic acid.
Reduction: Formation of ethyl 5-hydroxy-3-decanol.
Substitution: Formation of various substituted esters or amides.
科学的研究の応用
Ethyl 5-hydroxy-3-oxodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of flavors, fragrances, and other fine chemicals.
作用機序
The mechanism of action of ethyl 5-hydroxy-3-oxodecanoate involves its interaction with various molecular targets. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
類似化合物との比較
Ethyl 5-hydroxy-3-oxodecanoate can be compared with other similar compounds such as:
Ethyl 5-oxodecanoate: Lacks the hydroxyl group, resulting in different reactivity and properties.
Ethyl 3-oxodecanoate: Lacks the hydroxyl group at the 5-position, affecting its chemical behavior.
Ethyl 5-hydroxydecanoate: Lacks the keto group, leading to different chemical and biological properties.
The presence of both hydroxyl and keto groups in this compound makes it unique and versatile in various chemical reactions and applications.
特性
CAS番号 |
78594-98-6 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
ethyl 5-hydroxy-3-oxodecanoate |
InChI |
InChI=1S/C12H22O4/c1-3-5-6-7-10(13)8-11(14)9-12(15)16-4-2/h10,13H,3-9H2,1-2H3 |
InChIキー |
OXSMTGLTBPCNCW-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CC(=O)CC(=O)OCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


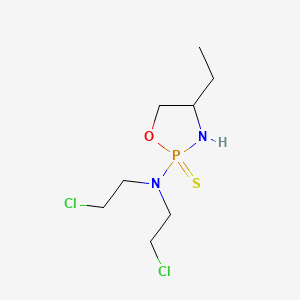
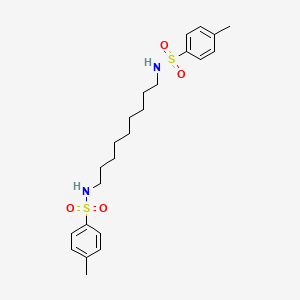
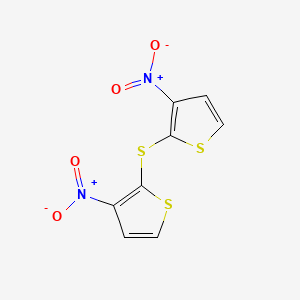
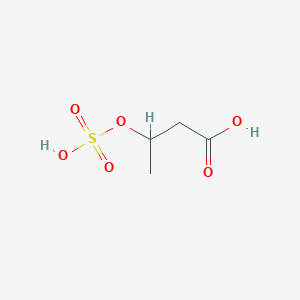
![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)
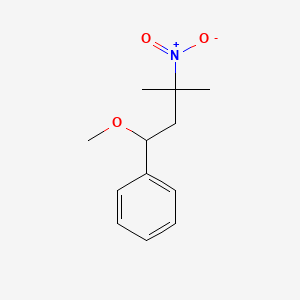
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)

![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/no-structure.png)

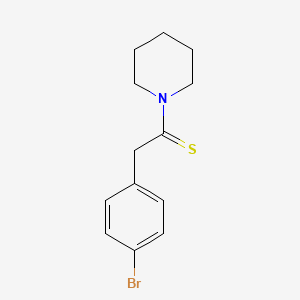

![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
